molecular formula C7H8N4 B2408915 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 2172466-50-9

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B2408915
CAS No.: 2172466-50-9
M. Wt: 148.169
InChI Key: IGKDOJNYCDGKOZ-UHFFFAOYSA-N
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Description

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 7th position and an amine group at the 6th position. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine plays a significant role in biochemical reactions. It has been identified as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key component within the DNA damage response . This compound interacts with DNA-PK, which is responsible for recognizing and repairing double-strand DNA breaks via non-homologous end joining .

Cellular Effects

In terms of cellular effects, this compound has shown to influence cell function significantly. It has been observed to have monotherapy activity in murine xenograft models . Furthermore, it has been found to cause regressions when combined with inducers of double-strand breaks (doxorubicin or irradiation) or PARP inhibition (olaparib) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with DNA-PK, leading to the inhibition of the enzyme . This interaction results in the disruption of the DNA damage response, thereby influencing the repair of double-strand DNA breaks .

Temporal Effects in Laboratory Settings

It has been observed to have long-term effects on cellular function in in vitro studies .

Metabolic Pathways

It is known to interact with DNA-PK, a key component within the DNA damage response .

Transport and Distribution

It is known to interact with DNA-PK, suggesting that it may be distributed to areas where this enzyme is present .

Subcellular Localization

The subcellular localization of this compound is yet to be fully understood. Given its interaction with DNA-PK, it is likely to be localized to areas where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction is carried out in dry toluene at 140°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis suggests that it could be adapted for large-scale production. The use of microwave irradiation allows for rapid and efficient synthesis, making it a viable option for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can exhibit different pharmacological properties depending on the nature of the substituents.

Scientific Research Applications

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit DNA-PK selectively makes it a valuable compound for targeted cancer therapy.

Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKDOJNYCDGKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NN2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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